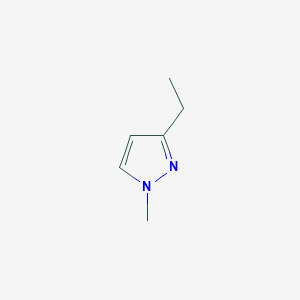

3-Ethyl-1-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-5-8(2)7-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXITHHHFYZUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309132 | |

| Record name | 3-Ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-58-0 | |

| Record name | 3-Ethyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 3 Ethyl 1 Methyl 1h Pyrazole Core and Its Functionalized Derivatives

Replacement of Hazardous Reagents with Environmentally Benign Alternatives

The synthesis of pyrazole (B372694) derivatives, including 3-Ethyl-1-methyl-1H-pyrazole, has traditionally relied on reagents and solvents that are now recognized as hazardous and environmentally damaging. The principles of green chemistry have spurred research into safer, more sustainable synthetic routes. This section details the replacement of two particularly problematic reagents—toxic methylating agents and hazardous hydrazines—with more environmentally benign alternatives.

A critical step in the synthesis of N-methylated pyrazoles, such as this compound, is the methylation of the pyrazole ring nitrogen. Historically, this has been achieved using highly toxic and carcinogenic reagents like dimethyl sulfate (B86663) (DMS) and methyl halides. google.com These substances pose significant safety risks and generate hazardous waste, making their use undesirable in modern industrial processes. google.com

A significant advancement in green chemistry is the substitution of these hazardous methylating agents with dimethyl carbonate (DMC). google.com DMC is a non-toxic, environmentally friendly reagent that offers a much safer profile. Its use eliminates the severe health risks and environmental pollution associated with traditional methods. google.com

A key intermediate in the synthesis of certain functionalized pyrazoles is ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. Chinese patent CN103508959A details a method for its synthesis using DMC as the methylating agent. google.com This process involves the reaction of ethyl 3-ethyl-5-pyrazolecarboxylate with DMC in the presence of a base like sodium hydride in a dimethylformamide (DMF) solvent. google.com The reaction proceeds at elevated temperatures (80-140°C) and can achieve high yields, with some embodiments of the patent reporting yields of up to 90.1%. google.comvulcanchem.com This method not only replaces a highly toxic reagent but also improves the atom economy of the methylation reaction by reducing by-products. google.com

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |

| Toxicity Profile | Highly toxic, carcinogenic | Non-toxic, environmentally benign |

| Reaction Conditions | Often requires harsh conditions | Requires base (e.g., NaH) and heat (80-140°C) |

| Solvent | Various organic solvents | Dimethylformamide (DMF) |

| Reported Yield | Variable, often with significant by-products | Up to 90.1% for ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate |

| Environmental Impact | High, due to toxic reagent and waste | Low, significant reduction in hazard and pollution |

The classical Knorr pyrazole synthesis and related methods typically involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com Hydrazine hydrate (B1144303) is highly toxic, corrosive, and a suspected carcinogen, making its handling and disposal problematic. beilstein-archives.org

To mitigate these risks, researchers have explored safer alternatives. Semicarbazide (B1199961) hydrochloride has emerged as a promising, commercially available, and more stable substitute for hydrazine. rsc.orgscielo.org.za It is considered a much better choice from a toxicological standpoint than the genotoxic and carcinogenic hydrazine. beilstein-archives.org

The reaction of 1,3-dicarbonyl compounds or their equivalents with semicarbazide hydrochloride can produce N-unsubstituted pyrazoles. rsc.org For instance, a study on the synthesis of 3-pyrazolyl indoles utilized semicarbazide hydrochloride as an efficient hydrazine equivalent in refluxing water, a green solvent. beilstein-archives.org This method avoids the use of toxic hydrazine and catalysts, offers excellent yields, and simplifies the work-up procedure, generating no harmful by-products. beilstein-archives.org While the atom economy might be lower compared to using hydrazine directly, the significant reduction in toxicity and hazard makes it a compelling green alternative. beilstein-archives.org

Further greening of this approach includes the use of aqueous media and alternative energy sources. Microwave-assisted synthesis using semicarbazide hydrochloride has been shown to dramatically reduce reaction times, for example, in the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles. dergipark.org.tr

| Parameter | Traditional Hydrazine Method | Alternative Semicarbazide Method |

|---|---|---|

| Hydrazine Source | Hydrazine Hydrate | Semicarbazide Hydrochloride |

| Toxicity Profile | Highly toxic, corrosive, suspected carcinogen | Less toxic, more stable, safer to handle |

| Reaction Solvent | Often organic solvents (e.g., ethanol (B145695), acetic acid) | Can be performed in water (a green solvent) |

| Catalyst | Often requires acid catalysts | Can be catalyst-free |

| Reaction Conditions | Variable, can require reflux | Reflux in water; can be accelerated by microwaves |

| Environmental/Safety Impact | High risk due to toxicity and reactivity of hydrazine | Significantly reduced risk and environmental impact |

Chemical Reactivity and Transformative Reactions of 3 Ethyl 1 Methyl 1h Pyrazole Derivatives

Fundamental Reaction Types of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. nih.govchim.it However, the presence of two nitrogen atoms also introduces specific reactivity patterns, including nucleophilic substitution on appropriately substituted derivatives. nih.govchim.it

Electrophilic Aromatic Substitution Reactions

The pyrazole ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. pharmajournal.net The position of electrophilic attack is largely governed by the electronic effects of the substituents on the ring. In the pyrazole nucleus, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are influenced by the adjacent electron-withdrawing nitrogen atoms. chemicalbook.comijraset.com

For instance, the Vilsmeier-Haack reaction, a common method for formylation, typically occurs at the C4 position of the pyrazole ring. mdpi.comresearchgate.net This regioselectivity is a key feature in the synthesis of various functionalized pyrazole derivatives. However, the presence of activating or deactivating groups can alter this preference. Electron-donating groups tend to enhance the reactivity of the ring towards electrophiles, while electron-withdrawing groups have the opposite effect. nih.govencyclopedia.pub

Protonation of the pyrazole ring under strongly acidic conditions leads to the formation of a pyrazolium (B1228807) cation, which can alter the regioselectivity of electrophilic substitution, sometimes favoring attack at the C3 position. chemicalbook.com

Nucleophilic Substitution Reactions on Substituted Pyrazoles

While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution (NAS), such reactions are possible on pyrazoles bearing strong electron-withdrawing groups or suitable leaving groups. chim.itmdpi.com The C3 and C5 positions, being electron-deficient, are the preferred sites for nucleophilic attack. nih.gov

The introduction of substituents that can stabilize a negative charge facilitates NAS reactions. For example, the chlorine atom in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be displaced by nucleophiles. smolecule.com Similarly, the carbonyl chloride group in 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is susceptible to nucleophilic substitution, leading to the formation of amides and other derivatives. smolecule.com The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the pyrazole ring. chim.it

Reactions Involving Specific Functional Groups

The functional groups attached to the 3-Ethyl-1-methyl-1H-pyrazole core play a crucial role in its chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Carboxylic Acid Reactivity

The carboxylic acid group, as seen in compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a versatile functional handle for further molecular elaboration. smolecule.com

Pyrazole carboxylic acids can be readily converted to their corresponding esters through reaction with alcohols, typically in the presence of an acid catalyst. smolecule.comresearchgate.net This reaction is a standard transformation for protecting the carboxylic acid group or for modifying the pharmacokinetic properties of a molecule. For example, 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be synthesized from its corresponding dicarboxylic acid. researchgate.net

Table 1: Examples of Esterification Reactions on Pyrazole Carboxylic Acids

| Pyrazole Carboxylic Acid | Alcohol | Product | Reference |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Generic Alcohol | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate ester | smolecule.com |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Ethanol (B145695) | 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester | researchgate.net |

This table is generated based on the general reactivity of pyrazole carboxylic acids and may not represent specific experimental data for this compound itself.

The reaction of pyrazole carboxylic acids with amines leads to the formation of amides. smolecule.comresearchgate.net This transformation is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine. evitachem.commdpi.com This method is widely used in the synthesis of biologically active compounds, as the amide bond is a common feature in many pharmaceuticals and agrochemicals. mdpi.comwikipedia.org For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess antifungal activity. mdpi.com

Table 2: Examples of Amide Formation Reactions on Pyrazole Carboxylic Acids

| Pyrazole Carboxylic Acid Derivative | Amine | Product | Reference |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | Generic Amine | 4-Chloro-3-ethyl-1-methyl-N-substituted-1H-pyrazole-5-carboxamide | evitachem.com |

| 1,5-Diphenyl-1H-pyrazole-3-carbonyl chloride | Generic N-nucleophile | 1,5-Diphenyl-N-substituted-1H-pyrazole-3-carboxamide | researchgate.net |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Substituted Anilines | N-(Substituted phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | mdpi.com |

This table illustrates the general principle of amide formation from pyrazole carboxylic acid derivatives.

Decarboxylation Pathways

The removal of a carboxyl group (decarboxylation) from pyrazole derivatives is a significant transformation. For instance, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo decarboxylation, a reaction where it loses a molecule of carbon dioxide under specific conditions. evitachem.comsmolecule.com This reaction is typical for carboxylic acids and is a key step in the synthesis of various pyrazole derivatives. smolecule.com

The conditions for decarboxylation can vary. It can be performed under acidic, basic, or thermal conditions, sometimes with the aid of a metal catalyst. google.com For example, the decarboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is achieved by reacting it with copper powder in quinoline. google.com

Decarboxylation can also occur under alkaline conditions at temperatures ranging from 40 to 150°C, with a preferred range of 80°C to 120°C. google.com The reaction time is typically between 1 to 7 hours. google.com High-boiling solvents such as N-methyl-2-pyrrolidone (NMP), quinoline, or dimethylacetamide can optionally be used. google.com Acidic decarboxylation is generally carried out in water at temperatures between 50°C and 220°C, with a reaction time of 2 to 7 hours. google.com

Carbonyl Chloride Reactivity as an Electrophile

The carbonyl chloride group is a highly reactive electrophilic functional group. cymitquimica.com In the context of this compound derivatives, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, this reactivity is harnessed for the synthesis of a variety of other compounds. researchgate.netiucr.org

This high reactivity makes these compounds useful as intermediates in organic synthesis. cymitquimica.comsmolecule.com They readily undergo nucleophilic substitution reactions with a range of nucleophiles, including amines, alcohols, and thiols. smolecule.comevitachem.com For example, the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride with amines leads to the formation of amides. evitachem.comsmolecule.com This particular reaction is a key step in the synthesis of certain pesticidal compounds. evitachem.com

Similarly, reaction with alcohols would yield esters. evitachem.com Under aqueous conditions, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid, such as 3-ethyl-4-methyl-1H-pyrazole-1-carboxylic acid. smolecule.com These reactions are fundamental in creating more complex molecules with potential biological activities. smolecule.com

| Reactant Class | Product Class |

| Amines | Amides |

| Alcohols | Esters |

| Water | Carboxylic Acids |

| Thiols | Thioesters |

Reactivity of Ester Groups, Including Hydrolysis

Ester derivatives of this compound, such as ethyl this compound-5-carboxylate, are important intermediates in the synthesis of other functionalized pyrazoles. The ester group can undergo several key reactions, most notably hydrolysis.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This process, also known as saponification when carried out under basic conditions, is a common transformation. vulcanchem.com For instance, the ethyl ester of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid can be hydrolyzed to the parent acid.

The conditions for hydrolysis have been studied to optimize yields. Acidic hydrolysis can be performed using 2M HCl at 25°C for 2 hours, resulting in yields of 92–95%. Basic hydrolysis, using 5% NaOH at 60°C for 1 hour, gives yields between 88–90%. The resulting carboxylic acid is a versatile precursor for creating other derivatives like amides or acyl chlorides. vulcanchem.com

| Hydrolysis Condition | Reagent | Temperature (°C) | Time (hours) | Yield (%) |

| Acidic | 2M HCl | 25 | 2 | 92-95 |

| Basic | 5% NaOH | 60 | 1 | 88-90 |

Formation of Complex Molecular Architectures through Derivatization

Condensation Reactions with Aldehydes or Ketones

Derivatives of this compound can participate in condensation reactions with aldehydes or ketones to construct more elaborate molecular structures. evitachem.com For example, pyrazole derivatives containing an active methyl or methylene (B1212753) group can react with aldehydes or ketones in the presence of a base to form chalcone-like structures or other condensation products. orientjchem.org

These reactions often serve as a key step in the synthesis of fused heterocyclic systems. The Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with acetophenones is a classic example, leading to the formation of novel chalcones. orientjchem.org Similarly, pyrazolones can react with aldehydes and ketones in a three-component reaction to yield 1,3-diarylallylidene pyrazolones. acs.org These condensation reactions are versatile and allow for the introduction of a wide array of substituents. acs.org

Cyclization Reactions to Form Fused Heterocycles

The pyrazole ring is a valuable scaffold for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.comresearchgate.net Derivatives of this compound can be functionalized and then undergo intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic systems.

For instance, 5-aminopyrazole derivatives are widely used as precursors for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. tandfonline.combeilstein-journals.org These reactions typically involve the reaction of the aminopyrazole with a bielectrophilic reagent, leading to cyclization. beilstein-journals.org The reaction of 5-amino-3-methyl-1H-pyrazole with chromone-3-carbonitrile in the presence of a base yields a 6-aminopyrazolo[3,4-b]pyridine derivative. tandfonline.com

Another strategy involves the use of pyrazole-4-carbaldehydes as precursors. semanticscholar.org These can undergo condensation followed by cyclization to afford a variety of fused systems, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines. semanticscholar.org A regioselective strategy has also been developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. nih.gov This involves an amine-induced ring-opening of the oxirane followed by a rapid intramolecular cyclization. nih.gov

Influence of Substituent Effects on Reaction Mechanisms and Outcomes

The nature and position of substituents on the pyrazole ring significantly influence the reactivity and regiochemistry of its derivatives. mdpi.com Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of substituents can alter the reaction pathways and the final products. mdpi.com

Electron-withdrawing groups on the pyrazole ring can affect its basicity. mdpi.com For example, in the synthesis of pyrazolo[3,4-b]pyridine-6-carboxylates, the presence of an electron-withdrawing group on an aryl ring attached to the reacting partner increased the electrophilicity of a carbonyl carbon, leading to higher yields. beilstein-journals.org Conversely, electron-donating groups decreased the yield. beilstein-journals.org

The position of substituents is also crucial. For example, in the synthesis of unsymmetrically 1,3,5-trisubstituted pyrazoles, the site-selective introduction of different groups at the C-3 and C-5 positions of the pyrazole core was achieved through sequential palladium-catalyzed cross-coupling reactions. researchgate.net This highlights how the existing substitution pattern directs the regiochemical outcome of subsequent reactions. The steric hindrance of substituents can also play a role, for instance, by favoring nucleophilic attack at a less sterically hindered site. nih.gov

Impact of Ethyl Group on Lipophilicity and Reactivity

The presence and position of alkyl substituents, such as the ethyl group in this compound, play a crucial role in modulating the physicochemical properties and reactivity of the pyrazole core. These modifications are fundamental in various applications, including medicinal chemistry and materials science, where precise control over molecular characteristics is essential.

The ethyl group significantly enhances the lipophilicity of the pyrazole molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a compound's solubility, membrane permeability, and bioavailability. vulcanchem.com In drug design, for instance, a balanced lipophilicity is desired to ensure that a molecule can traverse lipidic biological membranes to reach its target, while retaining sufficient aqueous solubility for administration and distribution. vulcanchem.comnih.gov The addition of the ethyl group to the pyrazole scaffold increases its hydrocarbon character, which can lead to improved membrane permeability. vulcanchem.com

From a reactivity perspective, the ethyl group exerts distinct electronic and steric effects. As an electron-donating group, it increases the electron density of the aromatic pyrazole ring. vulcanchem.com This heightened electron density can stabilize transition states in certain catalytic reactions. vulcanchem.com Conversely, the ethyl group also introduces moderate steric hindrance around its point of attachment. vulcanchem.com This steric bulk can influence the regioselectivity of substitution reactions, directing incoming reagents to less hindered positions on the pyrazole ring. vulcanchem.com The interplay between these electronic and steric factors allows for the fine-tuning of the pyrazole's reactivity in synthetic transformations.

The strategic placement of ethyl groups is a key aspect of structure-activity relationship (SAR) studies. By modifying the size and nature of alkyl substituents, researchers can systematically alter properties like lipid solubility and target-binding affinity to optimize the performance of pyrazole-based compounds.

| Property Affected | Impact of Ethyl Group | Reference |

| Lipophilicity | Increases, enhancing membrane permeability and potentially bioavailability. | vulcanchem.com |

| Electronic Effect | Acts as an electron-donating group, increasing the electron density of the pyrazole ring. | vulcanchem.com |

| Steric Effect | Introduces moderate steric hindrance, influencing the regioselectivity of reactions. | vulcanchem.com |

| Reactivity | Can stabilize transition states in catalytic reactions due to its electronic nature. | vulcanchem.com |

Biological Activity and Mechanistic Insights of 3 Ethyl 1 Methyl 1h Pyrazole Derivatives

Exploration of Antimicrobial and Antifungal Properties

The pyrazole (B372694) nucleus is a core component of many compounds demonstrating significant antimicrobial and antifungal efficacy. semanticscholar.org Modifications to the 3-Ethyl-1-methyl-1H-pyrazole backbone have yielded derivatives with broad-spectrum activity against a variety of pathogenic microorganisms.

Numerous studies have demonstrated that pyrazole derivatives possess significant antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, a series of novel 3,4-disubstituted pyrazole derivatives showed significant inhibitory effects on both types of bacteria. semanticscholar.org Similarly, certain pyrazole-based sulfonamide derivatives were found to be active against Gram-positive bacteria, although they showed no activity against the tested Gram-negative organisms. jrespharm.com

Research on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates also revealed potent antimicrobial activity. srce.hr One derivative, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited activity against E. coli and P. aeruginosa that was comparable to the antibiotic ampicillin. srce.hr Another study synthesized pyrazole derivatives via 1,3-dipolar cycloaddition and screened them against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), confirming their antibacterial potential. bas.bg The antimicrobial screening of thiadiazol-attached pyranopyrazole derivatives indicated that they were more effective against Gram-negative bacteria than Gram-positive ones. bohrium.com

| Compound/Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Notable Strains | Reference |

|---|---|---|---|---|

| 3,4-disubstituted pyrazoles | ✔️ | ✔️ | General | semanticscholar.org |

| Pyrazole sulfonamides | ✔️ | ❌ | B. subtilis | jrespharm.com |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | ✔️ | ✔️ | S. aureus, B. subtilis, E. coli, P. aeruginosa | srce.hr |

| Thiadiazol-attached pyranopyrazoles | ✔️ | ✔️ | More effective against Gram-negative | bohrium.com |

The antifungal potential of pyrazole derivatives is well-documented, with significant activity observed against various fungal pathogens, including multiple Candida species. semanticscholar.orgsrce.hr A study on 3,4-disubstituted pyrazoles found them to be antifungal in nature, with a significant inhibitory effect on the growth of Candida albicans and Aspergillus niger. semanticscholar.org Similarly, newly synthesized 1,2,3-triazole-appended bis-pyrazoles were tested against seven different fungal strains, including C. albicans, C. neoformans, C. glabrata, and C. tropicalis, showing excellent, broad-spectrum antifungal activity. acs.org

Further research into ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates also confirmed their efficacy against Candida species. srce.hr One derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active against C. parapsilosis than the standard antifungal drug fluconazole (B54011). srce.hr Other studies have also reported the anti-Candida activity of various pyrazole derivatives. researchgate.netmdpi.com

| Compound/Derivative Class | Tested Candida Species | Key Findings | Reference |

|---|---|---|---|

| 3,4-disubstituted pyrazoles | C. albicans | Significant inhibitory effect. | semanticscholar.org |

| 1,2,3-Triazole-appended bis-pyrazoles | C. albicans, C. neoformans, C. glabrata, C. tropicalis | Excellent, broad-spectrum activity. | acs.org |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | C. albicans, C. parapsilosis, C. tropicalis | A derivative was more potent than fluconazole against C. parapsilosis. | srce.hr |

A critical area of research is the development of new antimicrobial agents to combat multi-drug resistant (MDR) pathogens. Pyrazole derivatives have shown considerable promise in this regard. researchgate.net Studies on pyrazolyl thioureas (PTUs) have confirmed their potential as a promising chemotype for developing novel antibacterial agents active against Gram-positive multi-resistant strains. nih.gov These compounds were particularly active against methicillin-resistant Staphylococcus aureus (MRSA) strains often isolated from cystic fibrosis patients. nih.gov

Further investigations into 1,3-diaryl substituted pyrazole based (thio)urea derivatives revealed their potency against MDR Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.net One lead compound demonstrated equipotent activity against both drug-susceptible and drug-resistant M. tuberculosis. researchgate.net Another series of pyrazole derivatives showed potent activity against several multidrug-resistant S. aureus strains. mdpi.com These findings underscore the potential of the pyrazole scaffold in developing new drugs to address the challenge of antimicrobial resistance.

Beyond medicinal applications, pyrazole derivatives are vital in agriculture as fungicides. Several compounds have shown effectiveness against fungal pathogens such as wheat rust. researchgate.netresearchgate.net Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, which are effective against a variety of crop-affecting fungal pathogens.

A series of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline (B108954) were synthesized and evaluated for their fungicidal activities, showing particular effectiveness against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat. d-nb.info The development of pyraziflumid, a novel SDHI fungicide, further highlights the importance of this chemical class in controlling a wide range of plant diseases. nih.gov

Potential as Antimicrobial Drugs Against Multi-Drug Resistant (MDR) Strains

Investigation of Anticancer Potential

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against various cancer cell lines. nih.gov

In vitro studies have consistently demonstrated the ability of pyrazole derivatives to inhibit the growth of cancer cells. Derivatives of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid have shown significant anticancer activity against lung and breast cancer cell lines, with one study noting a dose-dependent reduction in cell viability in MDA-MB-231 breast cancer cells. Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives displayed notable cytotoxic effects against PC-3 (prostate), MCF-7 (breast), and A549 (lung) cancer cell lines. nih.gov

A series of 1,2,3-triazolyl pyrazole derivatives also exhibited significant anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. derpharmachemica.com Furthermore, pyrazole–indole hybrids were evaluated against HCT-116 (colorectal), MCF-7, HepG2 (liver), and A549 cells, with several compounds showing more potent anticancer activity than the reference drug doxorubicin. acs.org These studies highlight the potential of pyrazole-containing compounds to serve as leads for the development of new anticancer therapies. nih.gov

| Derivative Class | Tested Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives | Lung, Breast (MDA-MB-231) | Significant activity, dose-dependent response. | |

| 1,2,3-Triazolyl pyrazole derivatives | Breast (MCF-7, MDA-MB-231) | Significant activity with low IC50 values. | derpharmachemica.com |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Prostate (PC-3), Breast (MCF-7), Lung (A549) | Significant cytotoxic effects. | nih.gov |

| Pyrazole–indole hybrids | Colorectal (HCT-116), Breast (MCF-7), Liver (HepG2), Lung (A549) | Some compounds more potent than doxorubicin. | acs.org |

Interaction with Cellular Pathways Regulating Proliferation and Apoptosis

Pyrazole derivatives have been extensively studied for their anticancer potential, particularly their ability to modulate pathways controlling cell proliferation and apoptosis (programmed cell death). nih.gov Research has shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can effectively induce apoptosis in cancer cells by targeting key regulatory proteins. nih.govrsc.org

A central mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2. nih.govrsc.org By inhibiting Bcl-2, these pyrazole compounds allow pro-apoptotic proteins such as Bax to become active, initiating the mitochondrial pathway of apoptosis. jpp.krakow.pl This process is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. jpp.krakow.pl Studies on various cancer cell lines, including breast, lung, and colon cancer, have demonstrated that pyrazole derivatives can cause cell cycle arrest and trigger apoptosis. nih.govresearchgate.net For instance, specific derivatives have been shown to induce a dose-dependent increase in apoptotic cells, activate caspases 3, 8, and 9, and cause DNA damage, highlighting their potential as therapeutic agents that target fundamental cancer cell survival mechanisms. nih.govjpp.krakow.plresearchgate.net

| Pyrazole Derivative Class | Target Cell Line | Observed Effect | Key Molecular Targets/Markers | Source |

|---|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Cytotoxicity, Apoptosis Induction | Bcl-2, Bax, p53, Caspase-3 | nih.govrsc.org |

| 1,3,5-trisubstituted-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | Dose-dependent toxicity, S phase arrest | ROS generation, Caspase-3 activation | researchgate.net |

| Tosyl-pyrazolo[4,3-f]quinoline & Tosyl-indazole | HT29 (Colon) | Growth diminishment, Apoptosis | Bax (increase), Bcl-2 (decrease), Caspase-8/9, PARP cleavage | jpp.krakow.pl |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives | Lung and Breast Cancer cells | Inhibition of cell growth | Pathways regulating proliferation and apoptosis |

Studies on Selective Androgen Receptor Modulation (SARM)

The androgen receptor (AR) is a critical target in the treatment of prostate cancer and other androgen-dependent conditions. acs.org Pyrazole-based compounds have been investigated as nonsteroidal selective androgen receptor modulators (SARMs). nih.gov These molecules are designed to interact with the AR, exhibiting tissue-selective agonist or antagonist activity. nih.gov

Research has led to the discovery of pyrazole derivatives that act as potent AR antagonists. acs.orggoogle.com These compounds can inhibit AR-mediated gene expression more effectively than some existing antagonists. acs.org The development of these novel nonsteroidal antiandrogenic agents offers potential clinical opportunities for treating hormone-sensitive diseases by providing alternatives to steroidal drugs, potentially with improved specificity and fewer side effects. acs.orgnih.gov Patent literature describes various pyrazole-containing scaffolds, such as imidazolopyrazoles and other N-substituted pyrazole carboxamides, that have been synthesized and evaluated for their SARM activity. nih.govgoogle.comgoogle.com

| Pyrazole Scaffold | Activity Profile | Potential Application | Source |

|---|---|---|---|

| Imidazolopyrazoles | SARM activity demonstrated in vivo | Androgen-dependent diseases | nih.gov |

| 3-(3,4-dichlorophenyl)-1H-pyrazol-1-yl derivatives | AR Antagonist | Prostate cancer treatment | google.com |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | AR Antagonist | Prostate cancer treatment | acs.org |

| Novel heterocycle derivatives (pyrazole-based) | Selective Androgen Receptor Modulators | General SARM applications | google.com |

Antiviral Activities

The pyrazole nucleus is a key component in a variety of compounds exhibiting significant antiviral properties. mdpi.comresearchgate.net Research has demonstrated the efficacy of pyrazole derivatives against a range of plant and animal viruses. researchgate.netresearchgate.netnih.gov

In agricultural applications, derivatives have shown activity against the Tobacco Mosaic Virus (TMV). researchgate.netresearchgate.net For example, pyrazole derivatives containing an oxime moiety were found to have inactivation effects against TMV comparable to the commercial product Ningnanmycin. researchgate.net In veterinary science, certain pyrazole derivatives have been evaluated for their activity against Newcastle disease virus (NDV), a significant pathogen in poultry. nih.gov Studies showed that specific hydrazone and thiazolidinedione derivatives of pyrazole offered up to 100% protection in embryonated chicken eggs against NDV, indicating their potential as effective antiviral agents. nih.gov The broad-spectrum antiviral activity of pyrazoles, including against human pathogens like the influenza virus and hepatitis C virus (HCV), continues to drive research into this versatile class of compounds. nih.govrjpdft.com

| Pyrazole Derivative | Target Virus | Bioassay Result | Source |

|---|---|---|---|

| Pyrazole derivatives containing an oxime moiety (e.g., compound 4a) | Tobacco Mosaic Virus (TMV) | EC50 = 58.7 µg/mL (inactivation effect) | researchgate.net |

| 3-Methyl-1H-pyrazole-4-carboxylic ester derivatives | Tobacco Mosaic Virus (TMV) | Showed antiviral activity in preliminary bioassays | researchgate.netresearchgate.net |

| Hydrazone derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Newcastle Disease Virus (NDV) | 100% protection, 0% mortality | nih.gov |

| Thiazolidinedione derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Newcastle Disease Virus (NDV) | 100% protection, 0% mortality | nih.gov |

| Pyrazolopyrimidine derivative | Newcastle Disease Virus (NDV) | 95% protection | nih.gov |

Herbicidal Properties and Applications in Agrochemicals

Pyrazole derivatives are of paramount importance in the agrochemical industry, with several commercialized herbicides built upon this heterocyclic core. mdpi.comfrontiersin.orgresearchgate.net These compounds are valued for their high efficiency, selectivity, and diverse modes of action. frontiersin.orgresearchgate.net The structural versatility of the pyrazole ring allows for the introduction of various substituents, leading to a wide array of compounds with potent herbicidal activity. frontiersin.org

Many pyrazole-based herbicides function by inhibiting key plant enzymes. researchgate.net For example, some are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone (B1678516) and tocopherol biosynthesis, leading to a bleaching effect in susceptible weeds. mdpi.com Research has focused on synthesizing novel derivatives to enhance potency and spectrum of activity. Studies on quinclorac (B55369) derivatives incorporating a 3-methyl-1H-pyrazol-5-yl moiety showed excellent inhibitory effects against weeds like barnyard grass. frontiersin.org Similarly, 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have demonstrated significant post-emergence herbicidal effects, particularly against Digitaria sanguinalis. mdpi.com

| Pyrazole Derivative | Target Weed | Observed Activity | Source |

|---|---|---|---|

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) | Barnyard grass (Echinochloa crus-galli) | EC50 = 10.37 g/ha; field activity at 150 g/ha comparable to quinclorac at 300 g/ha | frontiersin.org |

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) | Barnyard grass (Echinochloa crus-galli) | EC50 = 10.53 g/ha in greenhouse experiments | frontiersin.org |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (6d) | Large crabgrass (Digitaria sanguinalis) | 82% inhibition of fresh weight in post-emergence treatment | mdpi.com |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | General weeds | Recognized for its herbicidal properties and use as an intermediate for acaricides |

Enzyme Inhibition Studies and Related Biological Relevance

The ability of pyrazole derivatives to inhibit specific enzymes is central to their biological activity. This inhibition can be highly specific, making these compounds valuable tools in pharmacology and biochemistry.

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in mammals and browning in fruits and vegetables. tandfonline.com Its inhibitors are sought after for applications in cosmetics as skin-whitening agents and in the food industry to prevent browning. tandfonline.comnih.gov Pyrazole derivatives have been identified as potent tyrosinase inhibitors. tandfonline.comnih.govmdpi.com

Studies on carbathioamidopyrazole and 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have revealed significant inhibitory activity, with some compounds surpassing the potency of the standard inhibitor, kojic acid. nih.govmdpi.com Kinetic studies and molecular docking have shown that these compounds often act as competitive inhibitors, binding to the active site of tyrosinase and blocking substrate access. nih.govmdpi.com The structure-activity relationship (SAR) analyses indicate that substituents on the pyrazole ring, such as methyl and hydroxyl groups, are crucial for potent inhibition. nih.gov

| Pyrazole Derivative Class | Example Compound | Inhibitory Concentration (IC50) | Inhibition Type | Source |

|---|---|---|---|---|

| Carbathioamidopyrazoles | Compound with C-3 methyl and C-5 hydroxyl groups | Stronger inhibition than kojic acid | Competitive | nih.gov |

| 3,5-Diaryl-4,5-dihydro-1H-pyrazoles | Compound 39 | 0.301 µM | Competitive | mdpi.com |

| 3,5-Diaryl pyrazoles | Compound 31 | 1.75 µM (monophenolase), 2.84 µM (diphenolase) | Competitive | mdpi.com |

| Thiazolidinone-pyrazole hybrids | Derivative with 2-chloro-phenyl group | 34.12 µM | Reversible, Competitive | acs.org |

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases. mdpi.com In fungi, certain CYPs, such as sterol 14α-demethylase (CYP51), are essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. acs.org Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death, making it a prime target for antifungal drugs. acs.org

Pyrazole derivatives have been shown to possess potent antifungal activity, which is often linked to their ability to inhibit these crucial fungal enzymes. mdpi.comacs.org For instance, structural analogs of pyrazole-based compounds have demonstrated high inhibition rates against pathogenic fungi like Rhizoctonia solani and Fusarium spp. vulcanchem.com The mechanism is believed to involve the pyrazole nitrogen atoms coordinating with the heme iron in the active site of the CYP enzyme, thereby blocking its catalytic function. mdpi.comvulcanchem.com This mode of action is central to the efficacy of many azole-based antifungal agents used in both medicine and agriculture. acs.org

| Pyrazole Derivative | Target Organism/Enzyme | Observed Effect/Activity | Source |

|---|---|---|---|

| Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate (structural analog) | Rhizoctonia solani, Fusarium spp. | 89–92% inhibition at 500 ppm | vulcanchem.com |

| 1,2,3-Triazole-Appended Bis-pyrazoles | Candida albicans, Aspergillus niger, etc. | Excellent antifungal activity; Docking studies confirm binding to CYP51 | acs.org |

| Various mono- and bis-pyrazole derivatives | Candida albicans, Aspergillus niger | Good antifungal activity (MICs as low as 0.0125 mg/mL) | mdpi.com |

| Various pyrazole derivatives | Fusarium Oxysporum Albedinis (FOA) | Significant antifungal properties (MIC50 78-92 µg/mL) | researchgate.net |

Tyrosinase Inhibition

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological potency of derivatives based on the this compound scaffold is intricately linked to their molecular structure. Through systematic modifications and subsequent biological evaluation, researchers have established key structure-activity relationships (SAR) that guide the design of more effective compounds.

Design and Synthesis of Analogues with Varied Substituents

The core this compound structure serves as a versatile template for chemical modification. The synthesis of analogues typically involves multi-step processes to introduce a variety of substituents at different positions on the pyrazole ring.

A common strategy begins with the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine (B178648) derivative like methylhydrazine. This is followed by reactions to introduce specific functional groups. For instance, chlorination using agents like phosphorus oxychloride (POCl₃) can yield chloro-substituted pyrazoles. Further functionalization, such as formylation via the Vilsmeier-Haack reaction using a mixture of POCl₃ and dimethylformamide (DMF), introduces an aldehyde group at the 4-position of the pyrazole ring. This aldehyde can then be oxidized to a carboxylic acid.

Analogues are also created by varying the alkyl and aryl groups attached to the pyrazole core. For example, series of 3-alkyl-1,5-diaryl-1H-pyrazoles have been synthesized to act as analogues of naturally occurring bioactive compounds like Combretastatin A-4. plos.org These syntheses often involve the reaction of substituted chalcones with hydrazine derivatives. Similarly, libraries of pyrazole-based compounds have been developed through reactions like bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling to introduce diverse aryl groups. rsc.org The carboxylic acid functionality at the 5-position can also be converted to esters or amides to explore the impact of these groups on biological activity. smolecule.comevitachem.com

Correlation of Structural Modifications with Biological Potency (e.g., IC50 values)

The correlation between structural changes and biological potency is a cornerstone of SAR studies. The introduction of specific substituents has been shown to dramatically influence the efficacy of this compound derivatives.

In the context of antiproliferative activity, the nature and position of aryl substituents are critical. For a series of 3-alkyl-1,5-diaryl-1H-pyrazoles, analogues featuring a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole ring were found to be more potent than those with the same group at the C-5 position. plos.org This highlights the importance of the substituent's location on the heterocyclic core. Compound 7k from this series, for example, demonstrated the most potent antiproliferative activity against SGC-7901 human gastric cancer cells, with an IC₅₀ value of 0.076 μM. plos.org

The presence of a chlorine atom and an ethyl group has been noted to significantly influence the pharmacological profile of these compounds. For example, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole derivatives have shown notable antitumor potential.

In the realm of antimicrobial agents, specific substitutions have led to compounds with significant activity. One study found that an ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivative showed antibacterial activity against E. coli and P. aeruginosa nearly comparable to the antibiotic ampicillin. srce.hr Another analogue, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was more active against the fungus C. parapsilosis than the standard antifungal drug fluconazole. srce.hr

The table below summarizes the inhibitory concentrations of selected this compound derivatives, illustrating the impact of structural modifications on their biological potency.

| Compound / Derivative | Target / Cell Line | Potency (IC₅₀ / MIC) | Source |

| Compound 7k (A 3-alkyl-1,5-diaryl-1H-pyrazole) | SGC-7901 cells | IC₅₀: 0.076 μM | plos.org |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | E. coli | MIC: 0.038 µmol/mL | srce.hr |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | P. aeruginosa | MIC: 0.067 µmol/mL | srce.hr |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | C. parapsilosis | MIC: 0.015 µmol/mL | srce.hr |

Elucidation of Molecular Targets and Pathways of Biological Interaction

Identifying the specific molecular targets and the biological pathways through which this compound derivatives exert their effects is crucial for understanding their mechanism of action.

Research has shown that these compounds can interact with a variety of biological targets. For instance, the aldehyde group on derivatives like 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is reactive and can form covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

In the area of cancer research, certain pyrazole analogues have been identified as potent inhibitors of tubulin polymerization. plos.org Compound 7k , a 3-alkyl-1,5-diaryl-1H-pyrazole, was found to disrupt tubulin microtubule dynamics in a manner similar to the known mitotic inhibitor Combretastatin A-4. plos.org Computational modeling suggests that it binds to the colchicine (B1669291) binding site on microtubules. plos.org Other pyrazole derivatives have been found to induce cell cycle arrest, primarily at the G2/M phase, in human colorectal cancer cell lines. rsc.org

For derivatives exhibiting fungicidal properties, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate, the mechanism of action involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular energy production, leading to fungal cell death.

In other studies, pyrazolo[4,3-c]pyridine derivatives, which contain a pyrazole core, were identified as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in trypanosomes. acs.org The N-1 methyl group on the pyrazole ring was found to be important for this activity. acs.org

The diverse biological activities, from antiproliferative to antifungal effects, are a direct result of these varied molecular interactions. The ability of the pyrazole scaffold to be chemically modified allows for the fine-tuning of its properties to interact with specific targets like enzymes, structural proteins, or protein-protein interfaces. smolecule.com

Spectroscopic and Advanced Structural Characterization of 3 Ethyl 1 Methyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). mdpi.com For pyrazole (B372694) derivatives, NMR provides unambiguous evidence of the substitution pattern on the heterocyclic ring. researchgate.net

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of a 3-Ethyl-1-methyl-1H-pyrazole derivative provides a wealth of information through the chemical shifts, integration, and multiplicity (splitting patterns) of the proton signals.

The ethyl group at the C3 position typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole ring are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group appear as a triplet. For a related compound, 3-ethyl-5-methyl-1,4-diphenyl-1H-pyrazole, the ethyl group's methylene quartet appears at approximately δ 2.72 ppm, while the methyl triplet is observed around δ 0.91 ppm. rsc.org

The N-methyl group attached to the pyrazole nitrogen (N1) gives rise to a characteristic singlet in the spectrum, as there are no adjacent protons to cause splitting. In various N-methyl pyrazole derivatives, this singlet is typically found in the range of δ 3.40-3.74 ppm. nih.gov

The protons on the pyrazole ring itself have distinct chemical shifts. The proton at the C4 position (H4) and the proton at the C5 position (H5) would appear as doublets due to coupling with each other. Their exact positions are influenced by the electronic effects of the substituents on the ring.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net In the ¹³C NMR spectrum of a this compound derivative, each unique carbon atom produces a distinct signal.

The carbons of the ethyl group at C3 will show two signals: one for the methylene carbon (-CH₂) and one for the terminal methyl carbon (-CH₃). In a similar substituted pyrazole, these signals appear around δ 18.17 ppm (-CH₂) and δ 13.83 ppm (-CH₃). rsc.org The N-methyl carbon typically resonates at approximately δ 35.36 ppm. nih.gov

The pyrazole ring carbons (C3, C4, and C5) exhibit signals in the aromatic region of the spectrum. The chemical shift of C3 is influenced by the attached ethyl group, while C5 is influenced by the adjacent nitrogen and the C4 proton. The chemical shifts of these ring carbons provide critical confirmation of the substitution pattern. researchgate.net For instance, in 1,3-disubstituted pyrazoles, the C3, C4, and C5 carbons show characteristic shifts that differentiate them from other isomers. sci-hub.st

Confirmation of Substituent Integration and Chemical Shifts

The integration of the signal areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal. For this compound, the expected integration ratio would be 2:3:3:1:1, corresponding to the -CH₂- protons of the ethyl group, the -CH₃ protons of the ethyl group, the N-CH₃ protons, the C4-H proton, and the C5-H proton, respectively. This integration confirms the successful incorporation of the ethyl and methyl substituents in the correct stoichiometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Group | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ethyl | -CH₂- | ~2.7 | Quartet (q) |

| Ethyl | -CH₃ | ~1.2 | Triplet (t) |

| Methyl | N-CH₃ | ~3.7 | Singlet (s) |

| Pyrazole Ring | C4-H | ~6.0 | Doublet (d) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Group | Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole Ring | C3 | ~150 |

| Pyrazole Ring | C4 | ~105 |

| Pyrazole Ring | C5 | ~138 |

| Ethyl | -CH₂- | ~19 |

| Ethyl | -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing pyrazole derivatives. It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. rsc.orgnih.gov This allows for the unambiguous determination of the molecular weight of the parent compound. For this compound (C₆H₁₀N₂), the calculated monoisotopic mass is 110.0844 Da. Therefore, in ESI-MS analysis, a prominent peak would be expected at an m/z value corresponding to [M+H]⁺, which is approximately 111.0922.

Identification of Molecular Ion Peaks and Fragmentation Patterns

The primary peak observed in the ESI-MS spectrum of this compound would be the molecular ion peak [M+H]⁺. rsc.org By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), the molecular ion can be induced to fragment. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the parent ion. Potential fragmentation could include:

Loss of the ethyl group (a loss of 29 Da) or an ethylene (B1197577) molecule (a loss of 28 Da) via cleavage of the C3-ethyl bond.

Cleavage of the pyrazole ring, which can lead to a variety of smaller charged fragments.

Analysis of these fragmentation patterns, in conjunction with high-resolution mass spectrometry (HRMS) which can determine the elemental composition of the ions, provides definitive confirmation of the structure of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, IR spectra provide valuable information about the presence of key functional groups, particularly carbonyl and imine moieties, which are often introduced to tailor the compound's properties.

Characteristic Absorption Bands for Carbonyl and Imine Groups

The presence of carbonyl (C=O) and imine (C=N) groups in derivatives of this compound gives rise to distinct absorption bands in the IR spectrum. For instance, in a series of synthesized 1-[(2-methyl-1H-indol-3-yl)carbonyl]-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives, the carbonyl group (C=O) stretching vibration is observed in the range of 1621-1675 cm⁻¹. rasayanjournal.co.in The imine (C=N) stretching frequency in these and other pyrazole derivatives typically appears between 1499 cm⁻¹ and 1660 cm⁻¹. rasayanjournal.co.innih.gov Specifically, in a study of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one derivatives, the carbonyl stretching frequency was noted between 1696–1710 cm⁻¹, while the imine frequency was observed at 1588–1612 cm⁻¹. nih.gov The disappearance of a carbonyl band and the appearance of an imine band can confirm chemical transformations, such as the reaction of a pyrazole carbaldehyde with 2,4-dinitrophenylhydrazine (B122626) to form a hydrazone. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1621-1710 | rasayanjournal.co.innih.gov |

| Imine (C=N) | 1499-1660 | rasayanjournal.co.innih.gov |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the molecular structure of this compound derivatives in the solid state.

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction studies have been instrumental in determining the precise bond lengths and angles of various pyrazole derivatives. For instance, the analysis of ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate revealed that the internal and external angles of the pyrazole ring adhere to established empirical rules. researchgate.net X-ray crystallography of analogous pyrazole derivatives consistently shows planar ring geometries with bond angles and lengths characteristic of aromatic systems. vulcanchem.com In the structure of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, all bond lengths and angles were found to be within expected ranges. iucr.org

Analysis of Dihedral Angles and Conformational Preferences

The spatial arrangement of different parts of a molecule relative to each other is defined by dihedral angles, which dictate the molecule's conformation. In derivatives of this compound, the orientation of substituents relative to the pyrazole ring is a key structural feature.

For example, in (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, the dihedral angles between the chlorobenzene (B131634) ring and the two pyrazole rings are 59.8 (2)° and 33.3 (2)°. iucr.org The two pyrazole rings themselves are oriented at a dihedral angle of 84.7 (2)°. iucr.org In another case, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 15.68 (4)° and 83.40 (4)° with the tolyl and benzyl (B1604629) rings, respectively. nih.gov The conformation of difluoromethyl ethers attached to pyrazole rings has also been studied, showing no strong preference for a specific conformation, which can be advantageous for binding to target proteins. rsc.org

| Compound | Dihedral Angle Description | Angle (°) | Reference |

| (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate | Chlorobenzene ring and pyrazole ring 1 | 59.8 (2) | iucr.org |

| Chlorobenzene ring and pyrazole ring 2 | 33.3 (2) | iucr.org | |

| Between the two pyrazole rings | 84.7 (2) | iucr.org | |

| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | Pyrazole ring and tolyl ring | 15.68 (4) | nih.gov |

| Pyrazole ring and benzyl ring | 83.40 (4) | nih.gov | |

| Ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Benzene ring and pyrazole ring | 35.49 (6) | researchgate.net |

Investigation of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In certain derivatives of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the molecular structure is stabilized by such interactions. evitachem.com For instance, the structure of (Z)-ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylate is stabilized by intramolecular hydrogen bonds. evitachem.com The conformational preferences of 3-amino-1H-pyrazole-5-carboxylic acid residues are also clearly related to the presence of intramolecular interactions. researchgate.net

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. In the crystal structure of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, the packing is determined by intermolecular C—H⋯O interactions, which create a three-dimensional network. iucr.org Similarly, the packing of ethyl 3-methyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate molecules is controlled by intermolecular C—H⋯O hydrogen bonds. researchgate.net In other pyrazole derivatives, crystal structures are stabilized by a combination of intermolecular hydrogen bonds (like C-H•••O) and π•••π stacking interactions. najah.edu The aromatic pyrazole core facilitates π-π stacking interactions in the crystal packing of compounds like ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Zwitterionic Forms and their Structural Implications

Zwitterionic species, which are neutral molecules possessing both positive and negative charges, represent significant intermediates in the synthesis and reactivity of pyrazole derivatives. While not a stable, isolable form of simple alkylpyrazoles like this compound under standard conditions, zwitterionic intermediates can have profound structural implications during their formation.

The generation of zwitterionic forms is often observed in reactions involving precursors with basic functional groups or during specific cycloaddition reactions. For instance, in the synthesis of certain pyrazole analogues, the presence of a strongly basic tertiary amino group on a precursor can lead to the formation of a zwitterionic structure through intramolecular proton transfer. arkat-usa.org This charge separation within the molecule influences its conformation, reactivity, and the potential for subsequent intramolecular reactions.

A notable example in pyrazole chemistry is the involvement of Huisgen zwitterions, which are 1,3-dipolar intermediates typically formed from the reaction of phosphines with dialkyl azodicarboxylates. acs.org These zwitterions can react with various electrophiles, such as nitrocyclopropanes, in annulation reactions to produce substituted pyrazolines. acs.org The reaction proceeds via a zwitterionic intermediate, where the charge distribution dictates the stereochemical and regiochemical outcome of the cyclization.

The structural implications of these transient zwitterionic forms are significant. They can:

Direct Reaction Pathways: The separated charges within the intermediate can guide the approach of reactants and favor specific cyclization pathways over others.

Influence Stereochemistry: The geometry of the zwitterion can determine the stereochemistry of the final product, as seen in diastereoselective annulation reactions. acs.org

Enable Rearrangements: The charge distribution can facilitate sigmatropic rearrangements or other intramolecular shifts, leading to the formation of diverse heterocyclic scaffolds.

Furthermore, in reactions of certain building blocks like dialkyl dicyanofumarates with strained amines, a zwitterionic intermediate is formed which is subsequently trapped, leading to the final product structure. beilstein-journals.org The stability and reactivity of such intermediates are heavily influenced by the substituents on the pyrazole core and the surrounding reaction medium. While direct observation of a zwitterionic form of this compound is not commonly reported, understanding the behavior of zwitterionic intermediates in related pyrazole syntheses is crucial for predicting reaction outcomes and designing novel synthetic routes.

Purity and Structural Integrity Validation Techniques

Ensuring the purity and confirming the precise chemical structure of synthesized compounds like this compound are fundamental requirements in chemical research. High-Performance Liquid Chromatography (HPLC) and elemental analysis are two cornerstone techniques for achieving this validation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection is the most common configuration for purity assessment. researchgate.net This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase.

The purity of a sample of a this compound derivative is determined by injecting a solution of the compound into the HPLC system. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, such as starting materials, byproducts, or regioisomers. For instance, HPLC has been effectively used to separate and analyze mixtures of pyrazole regioisomers that are often co-synthesized. mdpi.com

UV detection is particularly suitable for pyrazole derivatives due to the UV absorbance of the pyrazole ring. The selection of the detection wavelength is optimized to achieve the highest sensitivity for the target compound. Wavelengths commonly employed for various pyrazole derivatives range from 206 nm to 272 nm. sigmaaldrich.comscbt.com The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

| Analyte Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Pyrazolone (B3327878) Derivative | Luna 5µ C18 | Acetonitrile:Water (90:10) | 0.8 | 237 | researchgate.net |

| Nitro-substituted Pyrazole Isomers | C18 (Semipreparative) | Water:Acetonitrile (15:85) | 1.6 | 254 | mdpi.com |

| Pyrano-pyrazole Derivatives | C18 (5µm x 250mm) | Acetonitrile:Water (2:98) | 1.0 | 254 | |

| Pyrazoline Derivative | Not Specified | 0.1% TFA in Water:Methanol (20:80) | 1.0 | 206 | sigmaaldrich.com |

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen for pyrazoles) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and, by extension, its molecular formula and stoichiometric integrity.

The procedure involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical structure of this compound (C₆H₁₀N₂). A close agreement, typically within ±0.4% or ±0.5%, provides strong evidence for the compound's purity and correct elemental composition. nih.govresearchgate.net This technique is routinely used in conjunction with spectroscopic methods (NMR, MS) and chromatography to provide a complete and unambiguous characterization of pyrazole derivatives. nih.gov

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference | ||||

|---|---|---|---|---|---|---|---|---|

| C | H | N | C | H | N | |||

| Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | C₁₂H₁₄N₄O₂ | 58.53 | 5.73 | 22.75 | 58.84 | 5.42 | 22.43 | researchgate.net |

| 3-(tert-butyl)-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | C₁₅H₁₈N₄ | 70.84 | 7.13 | 22.03 | 70.96 | 7.45 | 22.06 | researchgate.net |

| 3,5-Diamino-4-nitro-1-guanylpyrazole | C₄H₈N₁₀O₂ | 21.06 | 3.53 | 61.39 | 21.07 | 3.58 | 60.10 | mdpi.com |

Computational and Theoretical Studies on 3 Ethyl 1 Methyl 1h Pyrazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole (B372694) derivatives, offering deep insights into their molecular behavior. eurasianjournals.com Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of these compounds. eurasianjournals.comhilarispublisher.com

DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311+G(d,p), are used to calculate various molecular properties. nih.govresearch-nexus.net These calculations can determine the optimized molecular geometry and analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rjpbcs.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these computational methods can predict local reactivity descriptors, such as Fukui functions, which help identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govresearch-nexus.netmdpi.com For example, in studies of N-alkylation reactions of pyrazole derivatives, DFT calculations have successfully predicted that the reaction occurs at the N2 nitrogen atom of the pyrazole ring. nih.govresearch-nexus.net Theoretical analysis of molecular electrostatic potential (MEP) maps also helps in predicting reactive sites by visualizing the charge distribution and identifying electron-rich and electron-poor regions of the molecule. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful computational techniques used to predict and analyze the interactions between small molecules, like derivatives of 3-Ethyl-1-methyl-1H-pyrazole, and their biological targets. hilarispublisher.com These methods are crucial in drug discovery for identifying lead compounds and optimizing their pharmacological profiles. eurasianjournals.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. hilarispublisher.comijnc.ir This technique is instrumental in structure-based drug design. ijnc.ir

For derivatives of this compound, molecular docking has been used to explore their potential as therapeutic or agricultural agents. In one study, a series of new pyrazole-5-carboxamide derivatives, synthesized from ethyl this compound-5-carboxylate , were evaluated for nematicidal activity. researchgate.net Molecular docking simulations were performed to understand their interaction with the target enzyme, succinate (B1194679) dehydrogenase (SDH). researchgate.net

Similarly, 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde has been the subject of molecular modeling studies to evaluate its potential in cancer therapy. These studies demonstrated that the compound effectively binds to target proteins implicated in cancer progression, supporting its potential use in drug discovery.

Prediction of Binding Modes and Affinities

A key outcome of molecular docking is the prediction of the binding mode and the binding affinity, often expressed as a scoring function in kcal/mol. ijnc.irnih.gov This provides a quantitative estimate of the strength of the ligand-target interaction.

In the study of pyrazole-5-carboxamide derivatives originating from ethyl this compound-5-carboxylate , the docking results indicated that a specific derivative, compound 5r, interacts with succinate dehydrogenase (SDH). researchgate.net The predicted binding mode involved a combination of interactions, including p-cation, p-p, and hydrogen bond interactions. researchgate.net Such detailed interaction analysis is vital for understanding the mechanism of action. researchgate.netevitachem.com

For other pyrazole derivatives, docking studies have identified specific amino acid residues in the target's active site that are crucial for binding. For example, hydrogen bonds with residues like TYR58 and TRP173 in SDH have been identified as key interactions for some pyrazole carboxamides. evitachem.com The binding affinity scores help to rank potential inhibitors; for instance, studies on various pyrazole derivatives targeting the C-RAF protein showed binding affinities ranging from -9.7 kcal/mol, which were comparable to standard drugs. nih.gov

Optimization of Steric and Electronic Interactions in Receptor Binding

The insights gained from molecular docking are used to guide the optimization of lead compounds. By understanding the steric (size and shape) and electronic (charge distribution) interactions between a ligand and its receptor, chemists can make structural modifications to enhance binding affinity and selectivity. hilarispublisher.com

Conformation Analysis through Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Computational methods are employed to perform conformation analysis, exploring the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.comencyclopedia.pub

Techniques like Density Functional Theory (DFT) are used to optimize the geometry of molecules, providing the most stable conformation. hilarispublisher.commaterialsciencejournal.org For more complex systems, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, accounting for the flexibility of both the ligand and its target protein. eurasianjournals.comhilarispublisher.com These simulations can identify stable binding conformations and reveal how different substituents on the pyrazole ring might enhance or hinder binding stability. hilarispublisher.com